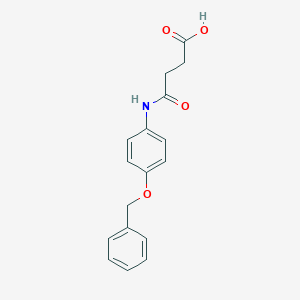

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid

Description

Properties

IUPAC Name |

4-oxo-4-(4-phenylmethoxyanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(10-11-17(20)21)18-14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTFKSPNSLTXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid typically involves the reaction of 4-oxo-4-arylbutanoic acids with appropriate aniline derivatives. One common method involves the use of N-bromophthalimide as an oxidizing agent in an aqueous acetic acid medium . The reaction conditions generally include maintaining the temperature at around 30°C and ensuring the presence of a suitable acid catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like N-bromophthalimide.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: The phenylmethoxyanilino group can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically results in the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid has several applications in scientific research:

Chemistry: Used as a substrate in oxidation studies to understand reaction mechanisms and kinetics.

Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The development of positive charge in the transition state is a key aspect of its reactivity.

Comparison with Similar Compounds

Table 1: Structural Analogs of 4-Oxo-4-anilinobutanoic Acid Derivatives

Key Structural and Functional Comparisons

Halogenated analogs (e.g., CAS 25589-43-9) demonstrate increased electrophilicity, making them reactive intermediates in cross-coupling reactions or enzyme inhibition studies .

Heterocyclic Modifications :

- Pyridinyl (CAS 62134-49-0) and thiadiazolyl (CAS 26861-97-2) substituents introduce aromatic nitrogen or sulfur atoms, respectively, which can enhance binding affinity in biological targets or catalytic systems .

Biological Activity: The pyrrolidine-carbonyl derivative (CAS 1003683-04-2) is highlighted in bioactive small-molecule libraries, suggesting utility in drug discovery for protease or kinase targets . Medicinal applications are implied for compounds like CAS 55217-13-5, which features a diphenylethyl group linked to the 4-oxobutanoic acid backbone .

Biological Activity

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 119461-16-4

This compound features a butanoic acid backbone with a phenylmethoxy and an anilino group, which contribute to its biological activity.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing associated symptoms.

- Cell Proliferation Modulation : Studies suggest that it can affect cell cycle regulation, particularly in cancerous cells.

- Antioxidant Activity : The presence of the phenyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed significant cytotoxic effects, inhibiting cell proliferation and inducing apoptosis at specific concentrations. For instance, at concentrations of 250 and 300 μg/mL, the compound effectively reduced cell viability without causing DNA fragmentation .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit pathways leading to inflammation, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability and significant changes in cell morphology indicative of apoptosis .

- Oxidation Studies : Kinetic studies using tripropylammonium fluorochromate demonstrated the oxidation behavior of the compound in acetic acid-water medium. The results suggested that the enolization of the keto group facilitated enhanced reactivity during oxidation processes .

Data Tables

| Biological Activity | Cell Line | Concentration (μg/mL) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 250 | Reduced viability |

| Anticancer | MCF-7 | 300 | Induced apoptosis |

| Anti-inflammatory | Various | N/A | Decreased cytokine production |

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid, and how do reaction conditions impact yield?

Answer: The synthesis typically involves a multi-step process:

Activation of the carboxylic acid group : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an active intermediate (e.g., acyl chloride).

Nucleophilic substitution : React the activated intermediate with 4-phenylmethoxyaniline under controlled conditions (e.g., anhydrous solvent, 0–5°C).

Purification : Crystallization or column chromatography to isolate the product.

Q. Key Factors :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thionyl chloride, reflux | 85–90 |

| 2 | 4-phenylmethoxyaniline, DMF, 0°C | 70–75 |

Q. How is this compound characterized, and what spectroscopic techniques are critical?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the phenylmethoxy group (δ 3.8–4.2 ppm for OCH₃) and the ketone (δ 2.5–3.0 ppm for CH₂ adjacent to carbonyl) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Data Interpretation Example :

- ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, aromatic H), δ 4.0 (s, OCH₃), δ 2.8 (t, J=6.5 Hz, CH₂CO) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

Answer: Contradictions often arise from:

- Tautomerization : Keto-enol equilibria may produce unexpected peaks. Use deuterated DMSO to stabilize enol forms .

- Impurity signals : Recrystallize with hexane/ethyl acetate to remove byproducts .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves overlapping signals .

Case Study : A study on analogous compounds showed that δ 2.5 ppm (CH₂CO) splits into two signals at −20°C due to restricted rotation .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

Answer:

- Protection of functional groups : Use tert-butyloxycarbonyl (Boc) for the amine to prevent side reactions during coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) while maintaining >90% yield .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective modifications .

Q. Table: Derivatization Efficiency

| Derivative | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide | DCC/DMAP | 82 | 98 |

| Ester | Lipase B | 78 | 95 |

Q. How do computational methods (e.g., DFT) predict the compound’s biological activity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The phenylmethoxy group shows π-π stacking with hydrophobic pockets .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP ~2.1) and CYP450 inhibition risk .

- Mechanistic insights : MD simulations reveal stable hydrogen bonds between the ketone and catalytic lysine residues .

Key Finding : The compound’s logS (−3.2) suggests limited aqueous solubility, guiding formulation strategies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Asymmetric catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (ee >98%) .

- Process optimization : Continuous-flow reactors reduce racemization risks at high temperatures .

Q. Scale-Up Data :

| Batch Size (g) | Purity (%) | ee (%) |

|---|---|---|

| 10 | 99 | 99.5 |

| 100 | 97 | 98.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.